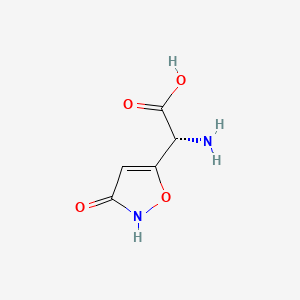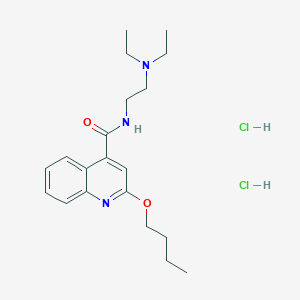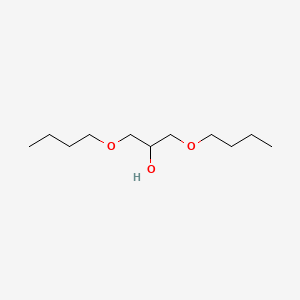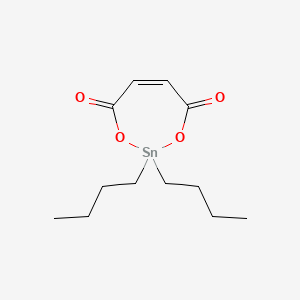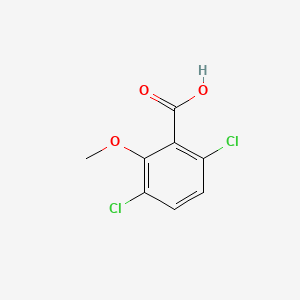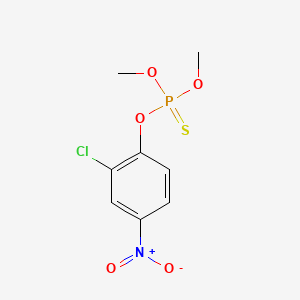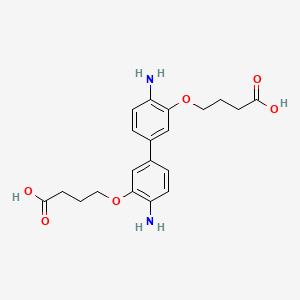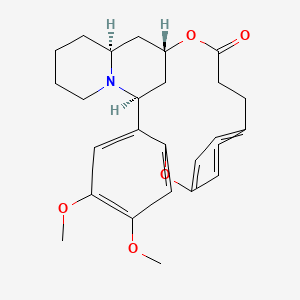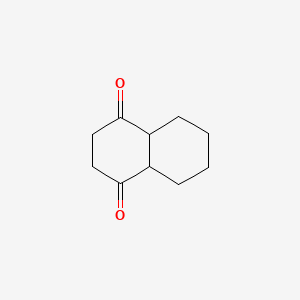
Dids
Overview
Description
Dids (diaminodiphenyl sulfone) are a class of synthetic drugs that have been used in research for over a century. They have a wide range of applications in scientific research, from in vivo and in vitro experiments to biochemical and physiological studies. Dids are also used in pharmaceuticals, as they have been found to have certain therapeutic effects.
Scientific Research Applications
Cancer Research Inhibiting RAD51-Mediated Homologous Recombination
DIDS has been identified as a chemical compound that can suppress the recombinase activity of RAD51, a protein essential for DNA repair and genetic recombination. This inhibition can be crucial in cancer research, as it may prevent cancer cells from repairing their DNA, making them more susceptible to treatments like chemotherapy .
Antitumor Compound Screening
In a study to identify potential antitumor compounds, DIDS was among 185 chemical compounds screened for their effects on RAD51-mediated strand exchange. This screening is part of ongoing research in Japan focused on cancer treatment .
Biochemical Research Understanding DNA Repair Mechanisms
DIDS and its analogs have been used to study the binding of RAD51 to single-stranded DNA (ssDNA) and the formation of D-loop structures by RAD51. These studies help in understanding the molecular mechanisms of DNA repair and the role of RAD51 .
Biophysical Research Analyzing Protein-DNA Interactions
The inhibitory effect of DIDS on RAD51 also provides insights into protein-DNA interactions, which are fundamental to many biological processes. By preventing RAD51 from binding to ssDNA, researchers can better understand how these interactions are regulated .
Molecular Biology Determining Molecular Determinants of Inhibition
Research involving DIDS has contributed to identifying specific molecular determinants essential for the inhibition of RAD51 activity. This knowledge can be applied to design more effective inhibitors targeting similar proteins .
6. Therapeutic Development: Designing New Anticancer Drugs The ability of DIDS to inhibit RAD51-mediated homologous recombination offers a potential pathway for developing new anticancer drugs that target DNA repair pathways in cancer cells .
Mechanism of Action
Target of Action
DIDS is a versatile compound with multiple targets. It is primarily known as a chloride channel blocker , inhibiting the ClC-Ka chloride channel . It also directly inhibits caspase activity in cell lysates . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .
Mode of Action
DIDS interacts with its targets through various mechanisms. As a chloride channel blocker, it inhibits the movement of chloride ions across the plasma and organelle membranes . This inhibition is crucial in processes such as cell volume regulation and neuronal excitability .
In the context of caspases, DIDS acts as a protein crosslinker that alkylates either amino or thiol groups . Since caspases are thiol proteases, DIDS can directly inhibit their activity .
Biochemical Pathways
DIDS affects several biochemical pathways. Its inhibition of chloride channels impacts the progression of the apoptotic volume decrease (AVD), a key event in apoptosis . By inhibiting caspase activity, DIDS can reduce different apoptotic hallmarks such as AVD, caspase-3 activity, and DNA fragmentation .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of chloride channels and caspase activity by DIDS has significant cellular effects. It can reduce apoptotic hallmarks, thereby potentially preventing cell death . Moreover, DIDS’s ability to inhibit caspase activity suggests it might have a role in regulating apoptosis .
properties
IUPAC Name |
disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPAYBXVXXBSKP-SEPHDYHBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dids | |
CAS RN |
67483-13-0, 132132-49-1 | |
| Record name | NSC 344481 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



